Photo-lysine Derivative 1

Description

Fundamental Principles of Photo-cross-linking in Chemical Biology

Photo-cross-linking is a powerful technique that utilizes light to initiate chemical reactions, transforming a liquid polymer solution into a solid three-dimensional structure. youtube.com The fundamental principle involves a photo-initiator that absorbs light energy, typically from a UV source, and subsequently breaks down into highly reactive free radicals. youtube.com These radicals then initiate a chain reaction, forming covalent bonds between adjacent molecules. thermofisher.comyoutube.com

In the context of chemical biology, photo-reactive groups such as aryl azides and diazirines are commonly employed. thermofisher.com Upon photoactivation, diazirines, for instance, form reactive carbene intermediates that can readily react with various amino acid side chains and the peptide backbone of interacting proteins. thermofisher.com This enables the "freezing" of protein-protein interactions at a specific moment in time, facilitating their subsequent analysis. creative-proteomics.com

Strategic Design of Unnatural Amino Acids for Proteomic Studies

The ability to introduce unnatural amino acids with novel properties into proteins has opened new avenues for studying protein structure and function. nih.gov The strategic design of these amino acids often involves the incorporation of photo-activatable or fluorescent groups, heavy atoms, or reactive side chains. nih.gov This approach allows for the investigation of protein folding, stability, and interactions both in vitro and in vivo. nih.gov

Unnatural amino acids can be incorporated into proteins through various methods, including the use of nonsense codon suppression with specifically designed tRNA and aminoacyl-tRNA synthetase pairs. interesjournals.org This technique enables the site-specific insertion of an unnatural amino acid, providing precise control over the location of the photo-reactive probe within the protein of interest. nih.govinteresjournals.org

Historical Development and Utility of Photo-lysine (B560627) as a Bio-orthogonal Tool

Photo-lysine is a lysine-based photo-reactive amino acid that has been developed to capture proteins that bind to lysine (B10760008) post-translational modifications (PTMs). medchemexpress.comnih.gov It is designed with a diazirine group incorporated into the side chain of the natural amino acid lysine. medchemexpress.com A key advantage of photo-lysine is that it can be readily incorporated into proteins by the native mammalian translation machinery, making it a powerful bio-orthogonal tool for studying protein interactions in living cells. medchemexpress.comnih.gov

The development of photo-lysine has enabled researchers to identify "readers" and "erasers" of histone modifications, which are crucial for regulating gene expression. medchemexpress.comnih.gov Furthermore, it has been shown to be more efficient than other photo-reactive amino acids, such as photo-leucine, in cross-linking certain protein complexes. medchemexpress.com

Rationale for the Development and Investigation of Photo-lysine Derivative 1

The development of "this compound" is driven by the need for more sophisticated tools to probe the intricacies of protein interactions. While photo-lysine has proven to be a valuable tool, there is always a demand for derivatives with enhanced properties. For instance, a derivative might be designed to have a longer spacer arm, allowing it to capture interactions over a greater distance. nih.gov An example of such a derivative is Nε-[((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)-benzyl)oxy)carbonyl]-L-lysine (TmdZLys), which has a spacer arm of 15 Å. nih.gov

Additionally, a derivative could be synthesized to include a "handle" for easier detection and purification of cross-linked complexes, such as a biotin (B1667282) tag. plos.org The rationale behind creating this compound is therefore to provide researchers with a more versatile and efficient probe for mapping protein interaction networks with higher precision and sensitivity.

Scope and Significance of this compound in Contemporary Biological Research

The application of this compound is expected to have a significant impact on various areas of biological research. Its ability to capture both stable and transient protein interactions in their native cellular environment makes it an invaluable tool for dissecting complex biological pathways. wikipedia.org

In drug discovery, for example, this derivative can be used to identify the protein targets of small molecules and to understand the molecular basis of their mechanism of action. wikipedia.org By providing a means to covalently link a drug candidate to its target protein, it can facilitate the identification and validation of new therapeutic targets. Furthermore, the study of protein-protein interactions mediated by this compound can shed light on the organization of cellular processes and provide insights into the molecular mechanisms underlying various diseases. wikipedia.org

Interactive Data Tables

Table 1: Common Photo-reactive Groups in Chemical Biology

| Photo-reactive Group | Reactive Intermediate | Activation Wavelength (nm) | Key Features |

|---|---|---|---|

| Aryl Azide (B81097) (Phenyl Azide) | Nitrene | 250-350 | Reacts with double bonds, inserts into C-H and N-H sites. thermofisher.com |

| Benzophenone | Triplet Ketone | ~350-360 | Reacts primarily with C-H bonds. |

| Diazirine | Carbene | ~350-380 | Highly reactive and can insert into any C-H, N-H, or O-H bond. thermofisher.com |

| Psoralen | - | ~320-400 | Primarily reacts with nucleic acids (DNA and RNA). thermofisher.com |

Table 2: Research Applications of Photo-reactive Amino Acids

| Application Area | Description | Example Photo-amino Acid |

|---|---|---|

| Protein-Protein Interactions | Capturing transient and stable interactions between proteins in living cells. creative-proteomics.com | Photo-leucine, Photo-methionine, Photo-lysine medchemexpress.comnih.gov |

| Drug Target Identification | Identifying the protein targets of small molecule drugs. wikipedia.org | Photo-lysine derivatives |

| Post-Translational Modification Studies | Identifying proteins that recognize and interact with modified amino acids. medchemexpress.comnih.gov | Photo-lysine medchemexpress.comnih.gov |

| Protein-Nucleic Acid Interactions | Investigating the binding of proteins to DNA and RNA. nih.gov | p-Benzoyl-L-phenylalanine (pBpA) nih.gov |

Structure

3D Structure

Properties

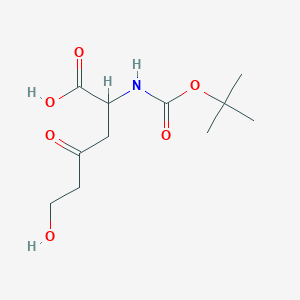

Molecular Formula |

C11H19NO6 |

|---|---|

Molecular Weight |

261.27 g/mol |

IUPAC Name |

6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanoic acid |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-8(9(15)16)6-7(14)4-5-13/h8,13H,4-6H2,1-3H3,(H,12,17)(H,15,16) |

InChI Key |

BKWJHUDFPLJFIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)CCO)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Photo Lysine Derivative 1

Precursor Synthesis and Stereoselective Routes

The foundational stages of synthesizing Photo-lysine (B560627) Derivative 1 are centered on the strategic construction of precursors and the establishment of the correct stereochemical configuration. This involves the careful integration of the functionally critical diazirine group onto a lysine (B10760008) framework.

Integration of Diazirine Moieties and Lysine Scaffolds

The defining feature of Photo-lysine Derivative 1 is the diazirine ring, a small, three-membered heterocycle containing a nitrogen-nitrogen double bond. This moiety serves as a compact photo-cross-linker. medchemexpress.comiris-biotech.de Upon irradiation with UV light (typically around 350-365 nm), it efficiently releases nitrogen gas to generate a highly reactive carbene intermediate. iris-biotech.denih.gov This carbene can then form covalent bonds by inserting into a wide array of proximal chemical bonds, including C-H, O-H, and N-H, thereby capturing molecular interactions. nih.govnih.gov

The synthesis of the diazirine functionality can be approached in several ways. Traditional methods often involve multiple steps starting from a ketone, which is converted to a diaziridine intermediate that is subsequently oxidized. google.comnih.gov However, more recent and efficient methods have been developed that allow for the direct conversion of an amino group into a diazirine. A notable one-pot, metal-free method facilitates the transformation of unprotected amino acids, like lysine, into terminal diazirines. researchgate.netacs.org This reaction employs a hypervalent iodine oxidant, such as phenyliodonium (B1259483) diacetate (PIDA), in the presence of ammonia. researchgate.netacs.org The process is operationally simple and has been shown to be tolerant of most functional groups found in amino acid side chains. acs.org This direct conversion from the amino acid precursor represents a significant advancement in streamlining the synthesis of photo-lysine derivatives. researchgate.net

Chemo-selective Functionalization Strategies

Lysine possesses multiple reactive sites: the α-amino group, the ε-amino group in the side chain, and the carboxyl group. thermofisher.com Chemo-selective functionalization is therefore paramount to ensure that modifications occur only at the desired position, typically the ε-amino group, while leaving the others intact for subsequent peptide synthesis.

One powerful strategy involves leveraging the subtle differences in the chemical environment of each functional group. The pKa value of each lysine residue's amino group within a protein can vary based on its local microenvironment. This difference can be exploited for regioselective modification. nih.gov For instance, computer-assisted design of sulfonyl acrylate (B77674) reagents has enabled the targeted modification of the single lysine residue with the lowest pKa under slightly basic pH conditions. nih.gov

Enzymatic strategies offer an exceptionally high degree of selectivity. Engineered enzymes, such as penicillin G acylases, can distinguish between the different amino groups on a native peptide like insulin. nih.gov By using the enzyme to selectively apply or remove protecting groups, specific positions can be opened for chemical ligation, leading to homogeneously modified products with high yield and purity. nih.gov Such chemoenzymatic approaches represent a sophisticated method for achieving site-selective functionalization on complex biomolecules. nih.gov

Multi-step Reaction Pathways and Optimized Reaction Conditions

The complete synthesis of a functional this compound, ready for incorporation into a peptide, is a multi-step process that relies heavily on the strategic use of protecting groups and carefully optimized reaction conditions to maximize yield and purity.

Protecting Group Chemistry and Deprotection Techniques

Orthogonal protecting groups are essential tools in the synthesis of this compound. iris-biotech.de Orthogonality ensures that each protecting group can be removed under specific conditions without affecting the others, allowing for sequential modifications. iris-biotech.de In the context of solid-phase peptide synthesis (SPPS), a common strategy is the Fmoc/tBu pair. iris-biotech.de

α-Amino Group: Typically protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, which is removed after each amino acid coupling step using a piperidine (B6355638) solution. iris-biotech.de

Carboxyl Group: Often protected as a tert-butyl (tBu) ester, which is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin. iris-biotech.de

More advanced strategies employ photolabile protecting groups (PLPGs), such as the o-nitrobenzyloxycarbonyl (oNB-Cbz) group. thieme-connect.deacs.org These groups are stable to typical acid and base treatments but can be cleaved by UV irradiation, offering an additional layer of orthogonality. thieme-connect.de

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality Notes |

|---|---|---|---|---|

| α-Amino | Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | Base-labile; orthogonal to acid-labile groups (Boc, tBu, Trt) and hydrazine-labile groups (Dde). iris-biotech.de |

| α-Amino / ε-Amino | tert-Butoxycarbonyl | Boc | Strong acid (e.g., 95% TFA) | Acid-labile; orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups. iris-biotech.de |

| ε-Amino | Benzyloxycarbonyl | Cbz / Z | Catalytic Hydrogenolysis (H₂, Pd/C) | Orthogonal to acid- and base-labile groups. |

| ε-Amino | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Hydrazine-labile; orthogonal to acid- and base-labile groups. iris-biotech.de |

| ε-Amino | Methyltrityl | Mtt | Mild acid (e.g., 1% TFA in DCM) | Highly acid-labile; allows for selective deprotection on-resin without cleaving more robust acid-labile groups. iris-biotech.de |

| Carboxyl | tert-Butyl ester | OtBu | Strong acid (e.g., 95% TFA) | Acid-labile; typically removed during final cleavage from resin. iris-biotech.de |

| Amine / Hydroxyl | o-Nitrobenzyl | oNB | UV Light (e.g., 320-365 nm) | Photolabile; offers ultimate orthogonality as no chemical reagent is needed for cleavage. thieme-connect.deacs.org |

Chromatographic Separation and Purification Techniques

The final and crucial step in the synthesis is the isolation and purification of this compound to a high degree of homogeneity. Chromatographic techniques are the primary methods employed for this purpose.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and widely used technique for purifying synthetic peptides and amino acid derivatives. acs.orgacs.org The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (commonly C18-silica) and a polar mobile phase. acs.org A gradient of an organic solvent, such as acetonitrile, in water is typically used for elution, with an acid modifier like trifluoroacetic acid (TFA) added to improve peak shape and resolution. acs.orgacs.org

Other chromatographic methods are also employed, particularly for enriching cross-linked products after a photo-affinity labeling experiment. Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume and is effective for isolating larger cross-linked peptide complexes from smaller, un-cross-linked peptides. nih.govacs.orgbiorxiv.org Strong Cation Exchange Chromatography (SCX) can also be used to enrich for cross-linked peptides, which often carry a higher positive charge than their linear counterparts. acs.org For purification from complex biological mixtures, such as fermentation broths, techniques like aqueous two-phase systems (ATPS) followed by ultrafiltration can be effective initial steps. rsc.org

| Technique | Stationary Phase (Column) | Mobile Phase / Eluent | Separation Principle | Primary Application |

|---|---|---|---|---|

| Reverse-Phase HPLC (RP-HPLC) | C18 (e.g., Agilent Poroshell 120 EC-C18, Waters XBridge C18) acs.org | Acetonitrile / Water gradient with 0.1% TFA acs.org | Hydrophobicity | High-resolution final purification of the synthetic derivative. acs.org |

| Size-Exclusion Chromatography (SEC) | Superdex 30 or 200, PepMap nih.govacs.orgbiorxiv.org | Isocratic (e.g., 3% Acetonitrile, 0.1% TFA) nih.govbiorxiv.org | Molecular Size / Hydrodynamic Radius | Enrichment of cross-linked peptides/proteins. acs.orgbiorxiv.org |

| Strong Cation Exchange (SCX) | Polysulfoethyl A | Salt or pH gradient | Net Positive Charge | Enrichment of multiply-charged cross-linked peptides. acs.org |

| Aqueous Two-Phase System (ATPS) | N/A (Liquid-liquid) | e.g., Ethanol / Ammonium Sulfate rsc.org | Differential Partitioning | Initial extraction from complex mixtures like fermentation broth. rsc.org |

Structural Elucidation and Characterization Methodologies

The definitive confirmation of the structure of this compound relies on a combination of advanced analytical techniques. These methods provide an unambiguous determination of its atomic connectivity and three-dimensional arrangement.

Advanced Spectroscopic Analyses

A suite of spectroscopic techniques is employed to verify the successful synthesis and purity of this compound. These analyses provide detailed information about the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone of the characterization process. Both ¹H and ¹³C NMR spectra are utilized to map the carbon-hydrogen framework of the molecule. For instance, in a representative synthesis of a photo-lysine derivative, the ¹H NMR spectrum in D₂O would show a characteristic doublet of doublets for the α-proton around 4.25 ppm. rsc.org The protons of the CH₂ group adjacent to the newly formed amide bond would appear as a multiplet in the range of 2.21-2.47 ppm. rsc.org The terminal methyl protons of an acyl chain would be observed as a triplet at approximately 0.97 ppm. rsc.org

Mass Spectrometry (MS) provides the precise molecular weight of this compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is commonly used. For a related Nα-hexanamide lysine derivative, the calculated mass-to-charge ratio ([M+H]⁺) was 245.1820, with the experimental value found to be 245.1842, indicating a successful synthesis. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of a similar Nα-acylation lysine derivative would display characteristic absorption bands for the amide and carboxyl groups, providing further evidence of the intended molecular structure.

Interactive Table 1: Spectroscopic Data for a Representative Photo-lysine Derivative

| Analysis Type | Nucleus/Method | Solvent | Key Chemical Shifts (δ) / m/z | Interpretation | Reference |

| NMR | ¹H | D₂O | 4.25 (dd), 2.68 (t), 2.47-2.21 (m), 0.97 (t) | Confirms the presence of key protons in the lysine backbone and acyl chain. | rsc.org |

| NMR | ¹³C | D₂O | 182.16, 179.20, 57.81, 43.27, 38.65 | Indicates the presence of carbonyl carbons and other key carbon atoms. | rsc.org |

| Mass Spec | HRMS (ESI) | - | Found: 245.1842 (for C₁₂H₂₄N₂O₃) | Confirms the elemental composition and molecular weight of the derivative. | rsc.org |

Crystallographic Studies for Definitive Structural Assignment

X-ray crystallography provides the most definitive structural information by mapping the precise spatial arrangement of atoms in a crystalline solid. While obtaining a single crystal of sufficient quality for a photo-lysine derivative can be challenging, the crystallographic data of related compounds, such as L-lysine itself, provides a foundational understanding.

The crystal structure of L-lysine has been determined, revealing a monoclinic crystallographic system with four molecules per unit cell. researchgate.net This information is crucial for understanding the potential packing and intermolecular interactions of its derivatives. In studies of lysine-preferred racemases, the crystal structures of the enzyme in complex with lysine have been solved to high resolution. plos.org For example, the structure of a broad-specificity amino acid racemase (Bar) complexed with lysine was refined to an R-value of 15.8% and a free R-value of 21.5%. plos.org The asymmetric unit in the Bar crystal was found to contain two molecules, and the structure revealed a detailed view of the active site. plos.org

For this compound, obtaining a crystal structure would involve growing a single crystal from a purified sample and analyzing it using X-ray diffraction. The resulting data would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its three-dimensional structure.

Interactive Table 2: Representative Crystallographic Data for Lysine and Related Structures

| Compound/Complex | Crystal System | Space Group | Unit Cell Parameters | Key Findings | Reference |

| L-Lysine | Monoclinic | P2₁ | a = 5.79 Å, b = 14.54 Å, c = 9.87 Å, β = 98.1° | Four molecules per unit cell. | researchgate.net |

| Bar-lysine complex | - | - | - | Detailed structure of the active site with bound lysine. | plos.org |

Photochemical Mechanisms and Reactivity Profile of Photo Lysine Derivative 1

Photolytic Activation of Diazirine Functionality within Photo-lysine (B560627) Derivative 1

The core of Photo-lysine Derivative 1's functionality lies in its diazirine ring, a three-membered ring containing two nitrogen atoms. springernature.com This ring is stable in the dark but undergoes irreversible decomposition upon irradiation with ultraviolet (UV) light. wikipedia.orgthermofisher.com The photolytic activation is initiated by the absorption of a photon, which excites the diazirine molecule to a higher energy state. This excitation leads to the expulsion of a stable nitrogen gas (N₂) molecule, a key event that triggers the subsequent reactive processes. nih.govresearchgate.net This process is highly efficient and forms the basis of its utility as a photo-cross-linker. issuu.com The general scheme for this activation is the conversion of the diazirine to a highly reactive carbene. researchgate.net

Generation and Reactivity of Carbene Intermediates

Upon photolysis and the release of dinitrogen, this compound generates a highly reactive carbene intermediate. thermofisher.comnih.gov Carbenes are neutral species with a divalent carbon atom that possesses six valence electrons. This electron deficiency makes them extremely reactive and short-lived. nih.gov The carbene generated from this compound can undergo a variety of reactions, with the most significant for cross-linking applications being insertion reactions. These carbenes can readily insert into neighboring C-H, O-H, and N-H bonds of nearby molecules, such as the amino acid residues of interacting proteins. wikipedia.orgresearchgate.netresearchgate.net This "nonspecific" insertion capability allows for the formation of stable covalent bonds with a wide range of biomolecules in its immediate vicinity. nih.gov

However, the photoreaction of diazirines is not limited to carbene formation alone. A competing pathway involves the isomerization of the diazirine to a linear diazo intermediate. nih.govrsc.orgpku.edu.cnacs.org This diazo compound is generally less reactive than the carbene but can still participate in cross-linking, particularly by reacting with acidic residues like glutamic and aspartic acid. nih.govacs.org The balance between the carbene and diazo pathways can be influenced by the specific structure of the diazirine and the experimental conditions. nih.govrsc.org

The reactivity of the generated carbene can also be influenced by its spin state (singlet or triplet), which is determined by the substituents on the diazirine ring. wikipedia.org Singlet carbenes, where the two non-bonding electrons are paired in the same orbital, and triplet carbenes, where the electrons are in different orbitals, exhibit different reaction selectivities. wikipedia.org

Kinetics of Photo-induced Cross-linking Reactions

The kinetics of the photo-induced cross-linking reactions involving this compound are influenced by several factors, including the intensity of the UV light source and the duration of irradiation. rsc.orgacs.org The decomposition of the diazirine and the subsequent cross-linking typically follow first-order reaction kinetics. rsc.org The rate of the reaction is directly proportional to the light intensity and the quantum yield of the photolysis process.

Recent studies have delved into the kinetics of both diazirine depletion and the formation of the diazo intermediate. acs.org Kinetic analyses have revealed a two-step pathway in some cases, with the sequential generation of the diazo compound followed by the carbene. researchgate.netpku.edu.cn The half-life of the diazirine, and thus the optimal irradiation time, is dependent on the wavelength and power of the UV light source, as well as the distance of the sample from the source. nih.gov

Below is a table summarizing hypothetical kinetic data for the photolysis of a diazirine-containing compound under specific conditions.

| Irradiation Time (minutes) | Remaining Diazirine (%) | Diazo Intermediate (%) | Cross-linked Product (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 5 | 50 | 15 | 35 |

| 10 | 25 | 10 | 65 |

| 20 | 5 | 2 | 93 |

| 30 | <1 | <1 | >99 |

This table presents illustrative data and does not represent actual experimental results for this compound.

Wavelength Dependence and Optimal Irradiation Parameters for this compound Activity

The efficiency of the photolytic activation of this compound is highly dependent on the wavelength of the irradiating light. nih.gov Diazirines typically exhibit a broad absorption maximum in the long-wave UV-A range, generally between 330 nm and 370 nm. thermofisher.comissuu.com The use of these longer wavelengths is advantageous for biological applications as it minimizes damage to proteins and nucleic acids, which absorb strongly at shorter UV wavelengths (e.g., 254-280 nm). nih.govthermofisher.com

The choice of wavelength can also influence the photochemical pathway. For some diazirines, irradiation at different wavelengths can alter the ratio of carbene generation to diazo isomerization. nih.gov For instance, irradiation at a shorter wavelength might favor direct carbene formation, while a longer wavelength might promote the formation of the diazo intermediate.

Optimal irradiation parameters involve a balance between achieving efficient cross-linking and preserving the integrity of the biological sample. This includes selecting an appropriate UV lamp with a suitable emission spectrum, controlling the light intensity (power per unit area), and optimizing the irradiation time. nih.govthermofisher.com High-wattage lamps generally require shorter exposure times. thermofisher.com

The following table provides a summary of typical irradiation parameters for diazirine-based photo-cross-linkers.

| Parameter | Typical Range/Value | Rationale |

|---|---|---|

| Optimal Wavelength | 330 - 370 nm | Maximizes diazirine activation while minimizing damage to biological macromolecules. thermofisher.comnih.gov |

| Light Source | Mercury vapor lamps, UV LEDs, Stratalinker | Provides high-intensity UV-A light. thermofisher.com |

| Irradiation Time | 5 - 30 minutes | Dependent on light source intensity and sample concentration. acs.org |

| Distance from Source | 1 - 5 cm | Irradiation efficiency decreases with distance. thermofisher.com |

Impact of Environmental Factors on Photochemical Efficiency

The photochemical efficiency of this compound can be modulated by various environmental factors, including the solvent, temperature, and pH of the reaction medium.

Solvent: The polarity of the solvent can influence the efficiency of carbene generation. nih.gov Studies on aryl-diazirines have shown that carbene formation can vary significantly in different solvents, with higher yields observed in less polar environments like cyclohexane (B81311) compared to polar solvents like DMSO. nih.gov However, some research indicates that for certain diazirines, photokinetics have the highest rates in ester-containing solvents. researchgate.netacs.org

Temperature: The photolysis of diazirines is primarily a light-dependent process, and within a certain range, the photokinetics can be independent of temperature (e.g., 25 to 70 °C). researchgate.netacs.org However, at higher temperatures, thermal activation can also contribute to the decomposition of the diazirine, potentially leading to an increased rate of reaction. acs.orgnih.gov

pH: The pH of the surrounding environment can also play a role, particularly in the reactivity of the diazo intermediate. wikipedia.org The diazo intermediate can be protonated under acidic conditions to form a reactive diazonium species, which can then alkylate nucleophilic residues, especially carboxylic acids. rsc.org This can lead to a pH-dependent labeling preference for acidic amino acids like glutamate (B1630785) and aspartate. wikipedia.org

Mechanistic Studies of Protein Adduct Formation and Interaction Capture by Photo Lysine Derivative 1

Molecular Mechanisms of Covalent Bond Formation with Biomolecules

The capacity of Photo-lysine (B560627) Derivative 1 to form covalent bonds with other biomolecules is rooted in the chemistry of its diazirine moiety. medchemexpress.comchemsrc.com The diazirine group is a three-membered ring containing two nitrogen atoms, which is stable under normal biological conditions but becomes highly reactive upon exposure to ultraviolet (UV) light, typically at wavelengths around 365 nm. smolecule.comiris-biotech.de

Upon photoactivation, the diazirine ring undergoes photolysis, releasing a molecule of nitrogen gas (N₂). This process generates a highly reactive and short-lived carbene intermediate. smolecule.comiris-biotech.de Carbenes are neutral, divalent carbon species that are highly electrophilic and will rapidly react with a wide range of chemical bonds in their immediate vicinity to achieve a more stable state. The generated carbene can insert into various proximal bonds, including carbon-hydrogen (C-H), nitrogen-hydrogen (N-H), and oxygen-hydrogen (O-H) bonds of interacting proteins or other biomolecules. smolecule.com This insertion reaction results in the formation of a stable, covalent cross-link, effectively "trapping" the non-covalent interaction for subsequent detection and analysis. nih.gov This process converts a transient PPI into a stable covalent complex that can withstand stringent purification and analytical procedures. nih.gov

Specificity and Promiscuity of Photo-lysine Derivative 1 in Protein Labeling

The specificity of this compound operates on two levels. Firstly, because it is an analogue of the natural amino acid lysine (B10760008), it can be incorporated into proteins using the cell's endogenous translational machinery. medchemexpress.comchemsrc.comnih.gov This allows researchers to introduce the photo-reactive group at specific lysine sites within a target protein, providing a high degree of spatial control for studying interactions mediated by lysine or its post-translational modifications.

Secondly, once the carbene is generated by UV light, its subsequent reaction is highly promiscuous. smolecule.com It does not target a specific functional group but rather inserts into the most accessible C-H, N-H, or O-H bonds in its immediate vicinity. This promiscuity is a key advantage, as it allows for the capture of binding partners without prior knowledge of the specific amino acid residues at the interaction interface. However, this reactivity is confined to a very short radius from the carbene's point of generation due to its extremely short half-life. This ensures that only true, proximal binding partners are covalently cross-linked, minimizing off-target labeling. Studies have shown that Photo-lysine exhibits higher efficiency for photo-cross-linking certain chaperone proteins compared to other photo-reactive amino acids like photo-leucine, suggesting its structure is particularly well-suited for capturing specific types of interactions. medchemexpress.commedchemexpress.comchemsrc.com

Investigations of Protein-Protein Interactions in Cellular Systems

This compound has proven to be a powerful tool for elucidating complex protein-protein interactions directly within living cells. Its ability to be genetically encoded into a protein of interest allows for the mapping of its direct and transient binding partners in a native cellular environment.

Research has demonstrated that this compound can be successfully incorporated into specific proteins to probe their cellular interactomes. For example, it has been integrated into Malate Dehydrogenase 2 (MDH2) to mediate photo-cross-linking and identify its binding partners within the cell. medchemexpress.commedchemexpress.comchemsrc.com

Furthermore, upon UV irradiation, cells engineered to incorporate Photo-lysine into their proteome showed robust cross-linking of key chaperone proteins. medchemexpress.commedchemexpress.comchemsrc.com Specifically, significant interactions were captured involving Heat Shock Protein 90 beta (HSP90β) and Heat Shock Protein 60 (HSP60), highlighting the utility of this probe in studying the dynamic interactions of cellular stress-response networks. medchemexpress.commedchemexpress.comchemsrc.com

Beyond identifying transient interactions, this compound is also highly effective at capturing stable, multi-protein complexes. A notable example is its successful use in capturing the heterodimer formed by the proteins Ku70 and Ku80. medchemexpress.commedchemexpress.comchemsrc.com The Ku70/Ku80 complex is a critical component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. embopress.org By "freezing" this interaction through covalent cross-linking, the probe allows for the stable isolation and analysis of the intact heterodimer from complex cellular lysates. medchemexpress.comchemsrc.com

| Target Protein/Complex | Application of this compound | Key Finding | Reference |

|---|---|---|---|

| MDH2 | Incorporated into MDH2 to mediate photo-cross-linking. | Enabled the fixing of protein-protein interactions involving MDH2 in cells. | medchemexpress.commedchemexpress.comchemsrc.com |

| HSP90β and HSP60 | General incorporation followed by UV irradiation of cells. | Induced robust cross-linking, capturing interactions with these chaperone proteins. | medchemexpress.commedchemexpress.comchemsrc.com |

| Ku70/Ku80 Heterodimer | Used to capture interacting proteins within a larger complex. | Successfully captured the stable heterodimer of Ku70 and Ku80. | medchemexpress.commedchemexpress.comchemsrc.com |

Interrogation of Protein-Protein Interactions involving MDH2, HSP90β, and HSP60

Quantitative Assessment of Photo-cross-linking Efficiency in Biological Matrices

The efficiency of photo-cross-linking is a critical parameter for the successful application of photo-affinity probes. While precise, absolute quantification for this compound is not widely published, its performance has been evaluated through comparative analyses and contextual studies of similar probes.

It has been established that Photo-lysine has a higher cross-linking efficiency for the chaperone proteins HSP90β and HSP60 when compared directly with photo-leucine, another commonly used photo-reactive amino acid. medchemexpress.commedchemexpress.comchemsrc.com This indicates that the lysine backbone provides a structural or chemical advantage for capturing these specific interactions. For other bifunctional, diazirine-containing amino acid probes used in similar PPI studies, photo-cross-linking yields have been quantified in the range of 13% to 50%, depending on the specific protein pairs being investigated. rsc.org These figures provide a general benchmark for the efficiencies that can be expected from this class of photo-reactive probes in biological systems.

| Probe | Target Interaction | Relative Efficiency / Yield | Reference |

|---|---|---|---|

| This compound | HSP90β and HSP60 | Higher efficiency than photo-leucine. | medchemexpress.commedchemexpress.comchemsrc.com |

| dzANA (a different bifunctional probe) | Various PTM-mediated PPIs | 13% to 50% cross-linking yield. | rsc.org |

Applications of Photo Lysine Derivative 1 in Proteomics and Biological Systems Research

Elucidation of Lysine (B10760008) Post-Translational Modification (PTM) Interactomes

A primary application of Photo-lysine (B560627) Derivative 1 is the comprehensive identification of proteins that interact with specific lysine post-translational modifications (PTMs). nih.gov PTMs on lysine residues, such as acetylation and methylation, are crucial for regulating protein function and cellular signaling. However, the proteins that recognize, add, or remove these marks—known as "readers," "writers," and "erasers"—often interact weakly and dynamically. hku.hk By incorporating Photo-lysine Derivative 1 into bait peptides or proteins that mimic specific PTM states, researchers can covalently capture these interacting partners. xianglilab.comhku.hk

This compound has been instrumental in identifying the "readers" and "erasers" of histone PTMs. nih.govhku.hk For instance, peptides containing modified versions of this compound can be used as probes to capture proteins from cell extracts. hku.hk Upon UV irradiation, the diazirine group is activated and forms a covalent bond with any protein in close proximity, including previously unknown readers and erasers. hku.hkresearchgate.net

One study successfully used a probe based on this compound to identify proteins that bind to trimethylated lysine 4 on histone H3 (H3K4me3), a key mark of active gene transcription. nih.gov This approach not only confirmed known H3K4me3 readers but also identified novel interacting proteins. nih.govresearchgate.net

Table 1: Examples of PTM-Interacting Proteins Identified Using this compound-Based Probes

| PTM Target | Interacting Protein Identified | Protein Function |

| Histone H3 Arginine 2 Symmetric Dimethylation (H3R2me2a) | MutS protein homolog 6 (MSH6) | DNA Mismatch Repair |

| Histone H3 Arginine 2 Symmetric Dimethylation (H3R2me2a) | Double PHD fingers 2 (DPF2) | Chromatin Remodeling |

| Histone H3 Arginine 2 Symmetric Dimethylation (H3R2me2a) | Retinoblastoma binding protein 4/7 (RBBP4/7) | Histone Chaperone |

| Histone H4 Lysine 5 Monomethylation (H4K5me) | Lethal(3)malignant brain tumor-like protein 2 (L3MBTL2) | Transcriptional Repressor |

| Histone H4 Lysine 5 Acetylation (H4K5ac) | YEATS domain-containing protein 4 (YEATS4) | Reader of Acetylation |

This table is generated based on findings from studies using photo-activatable amino acid probes to identify novel protein interactions with specific histone modifications. researchgate.net

By metabolically incorporating this compound into the entire proteome of living cells, it is possible to conduct a global analysis of chromatin-binding proteins. researchgate.net When cells are grown in a medium where natural lysine is replaced by this compound, the analog is incorporated into newly synthesized proteins, including histones. xianglilab.comresearchgate.net Subsequent UV activation in living cells cross-links histones to their direct and transient interaction partners on the chromatin. researchgate.net This in-cellulo approach provides a snapshot of the chromatin interactome in its native context, leading to the identification of a broad range of histone- and chromatin-binding proteins. medchemexpress.comresearchgate.net This technique has successfully identified known histone chaperones like NASP and RBBP7 as interactors of soluble histones. nih.gov

Identification of PTM 'Readers' and 'Erasers'

Integration into Native Mammalian Translation Machinery for In Situ Labeling

A significant advantage of this compound is that it can be readily incorporated into proteins by the native mammalian translation machinery, allowing for in situ labeling. nih.govchemsrc.com This can be achieved either by replacing lysine in the cell culture medium (metabolic labeling) or by using genetic code expansion techniques. researchgate.netnih.gov Genetic code expansion, which utilizes an orthogonal tRNA/aminoacyl-tRNA synthetase pair, allows for the site-specific incorporation of this compound into a protein of interest at a precise location by reprogramming an amber stop codon (TAG). nih.govnih.gov This provides unparalleled precision for probing specific interactions at a defined protein interface within living cells. nih.gov

Mapping Dynamic Protein Interaction Networks

Protein interaction networks are highly dynamic, changing in response to cellular signals, cell cycle progression, and environmental stress. This compound is an ideal tool for capturing these dynamic changes due to the high temporal resolution of photo-cross-linking. xianglilab.combiorxiv.org The cross-linking reaction is initiated only upon UV irradiation, which can be applied at specific time points, providing a "snapshot" of the interactome at that moment. biorxiv.orgnature.com This has been applied to study the cell-cycle-specific interactions of histones, revealing how the histone interactome changes between different phases of cell division. nih.gov

Development of Chemical Proteomic Strategies Utilizing this compound

The unique properties of this compound have spurred the development of innovative chemical proteomic strategies. One such strategy is CLASPI (cross-linking-assisted and SILAC-based protein identification), which combines photo-cross-linking with quantitative proteomics. xianglilab.comnih.gov In a typical CLASPI experiment, one cell population is treated with a this compound-based "bait" probe, while a control population is treated with a non-cross-linkable version. By comparing the proteins captured from both populations, researchers can confidently identify specific interactors. nih.gov Another emerging strategy, DenseMAP, uses an optimized photo-lysine to map PPIs specifically within biomolecular condensates, leveraging the high concentration of proteins in these compartments to enhance cross-linking efficiency. researchgate.net

Table 2: Advanced Proteomic Strategies Incorporating Photo-lysine Derivatives

| Strategy Name | Description | Key Advantage |

| iCLASPI | i n v ivo C ross-L inking-A ssisted and S ILAC-based P rotein I dentification. Uses amber suppression to incorporate a photo-lysine at a specific site in a target protein in living cells, followed by quantitative proteomics to identify direct interactors. nih.gov | Enables profiling of context-dependent and site-specific interactions within a native cellular environment. nih.gov |

| DenseMAP | Dense M apping of A ssembled P roteomes. Uses a δ-photolysine for metabolic labeling to map PPIs within dense, transient compartments like biomolecular condensates. researchgate.net | Provides spatiotemporal resolution of the interactome within specific subcellular condensates. researchgate.net |

| LIKE-XL | Li ght-induced K -enabled Cross-L inking. A strategy for spatiotemporal and global profiling of DNA-protein interactions using a light-induced reaction that is selective for lysine residues. nature.com | Allows for temporally controlled and lysine-selective capture of DNA-protein interactions with high sensitivity. nature.com |

Spatial and Temporal Resolution of Protein Interactions within Cells

The ability to control the cross-linking reaction with light affords high spatial and temporal resolution. xianglilab.commyskinrecipes.com Temporal control is achieved by applying the UV light pulse at a precise moment, allowing for the study of rapid cellular processes. nature.com Spatial control can be achieved by directing the light to specific subcellular regions or by combining this compound incorporation with proximity-labeling techniques. researchgate.netpnas.org For instance, the DenseMAP strategy allows for the specific mapping of protein interactions within stress granules, which are dynamic, membrane-less organelles that form in response to stress. researchgate.net This level of control is crucial for understanding how protein interactions are organized and regulated within the complex environment of a living cell. biorxiv.orgresearchgate.net

Methodological Advancements and Experimental Considerations for Photo Lysine Derivative 1 Application

Optimization of Cellular Incorporation and Expression Systems for Photo-lysine (B560627) Derivative 1

The site-specific incorporation of unnatural amino acids (UAAs) like Photo-lysine Derivative 1 into a protein of interest is a cornerstone of this technology. This is typically achieved by repurposing a stop codon, most commonly the amber stop codon (UAG), to encode the UAA. labome.com This process requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the UAA and does not cross-react with endogenous cellular components. tandfonline.com

For lysine (B10760008) derivatives, the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from archaea such as Methanosarcina mazei or Methanosarcina barkeri have proven to be highly versatile and are widely used in bacterial, yeast, and mammalian expression systems. tandfonline.comportlandpress.com The efficiency of this compound incorporation can be significantly enhanced by several strategies:

Stable Cell Line Generation: For consistent and high-yield expression in mammalian cells, the generation of stable cell lines expressing the orthogonal aaRS/tRNA pair is crucial. tandfonline.com This approach overcomes the transient nature of plasmid transfection and ensures reproducible incorporation of the UAA.

Engineered Synthetases: The development of engineered PylRS mutants with improved specificity and efficiency for particular lysine derivatives can further optimize incorporation. researchgate.netchimia.ch

| Expression System | Orthogonal Pair | Key Optimization Strategies | References |

|---|---|---|---|

| E. coli | M. mazei or M. barkeri PylRS/tRNAPyl | Use of methylester forms of UAAs to enhance uptake. | tandfonline.comnih.gov |

| Mammalian Cells | M. mazei or M. barkeri PylRS/tRNAPyl | Generation of stable cell lines expressing the orthogonal pair; use of engineered PylRS mutants. | tandfonline.comportlandpress.com |

| Yeast | M. mazei or M. barkeri PylRS/tRNAPyl | Codon optimization of the aaRS and tRNA genes for the host organism. | tandfonline.com |

Refinement of Photo-activation Protocols and Light Source Selection

The activation of the diazirine moiety in this compound requires exposure to ultraviolet (UV) light, which generates a highly reactive carbene intermediate capable of forming covalent bonds with nearby molecules. thermofisher.comnih.gov The choice of light source and irradiation conditions is critical for efficient cross-linking while minimizing potential cellular damage.

Wavelength: Diazirines are typically activated with long-wave UV light, generally in the range of 330-370 nm. thermofisher.com This is advantageous as it is less damaging to biological molecules compared to the shorter wavelengths required for other photo-reactive groups like simple phenyl azides. thermofisher.com

Light Source: A variety of UV lamps can be used, ranging from handheld lamps to more powerful 150-watt xenon arc lamps or 500-watt mercury arc lamps. plos.orgnih.govpnas.org The choice depends on the scale of the experiment and the required intensity. For some applications, even a simple flashlight has been shown to be effective. pnas.org

Irradiation Time and Temperature: The duration of UV exposure can range from milliseconds to minutes. pnas.orgnih.gov It is crucial to optimize this parameter to achieve sufficient cross-linking without causing excessive heating of the sample. thermofisher.com Performing the irradiation on ice can help to mitigate heating effects. thermofisher.com

| Parameter | Recommended Range/Condition | Considerations | References |

|---|---|---|---|

| Wavelength | 330-370 nm | Less damaging to biological samples than shorter wavelengths. | thermofisher.com |

| Light Source | Handheld UV lamp, Xenon arc lamp, Mercury arc lamp | Choice depends on experimental scale and required intensity. | plos.orgnih.govpnas.org |

| Irradiation Time | Milliseconds to minutes | Optimize to balance cross-linking efficiency and sample integrity. | pnas.orgnih.gov |

| Temperature | On ice or temperature-controlled | Prevent sample heating during prolonged irradiation. | thermofisher.com |

Strategies for Enrichment and Purification of Cross-linked Protein Adducts

A significant challenge in cross-linking mass spectrometry (XL-MS) is the low abundance of cross-linked peptides compared to their unmodified counterparts. researchgate.net Therefore, enrichment of the cross-linked species is a critical step to enhance their detection by mass spectrometry. researchgate.netacs.org

Affinity Purification: A common and effective strategy involves the use of an affinity tag on the "bait" protein into which this compound has been incorporated. nih.govnih.gov This allows for the specific pull-down of the bait protein and its covalently linked "prey" proteins. The use of a biotin (B1667282) tag is particularly powerful due to the high affinity of the biotin-streptavidin interaction, which can withstand stringent washing conditions to remove non-specific binders. plos.org

Size Exclusion Chromatography (SEC): Cross-linked peptide pairs are larger than their linear counterparts. SEC can be used to fractionate the digested peptide mixture and enrich for these larger species. researchgate.netoup.com

Strong Cation Exchange (SCX) Chromatography: Cross-linked peptides often carry a higher positive charge due to the presence of two N-termini and C-termini. SCX chromatography can effectively separate these peptides from the more abundant, lower-charged linear peptides. researchgate.net

Cleavable Cross-linkers: The development of releasable photo-cross-linkers allows for the separation of the prey protein from the bait after purification. nih.govspringernature.com This can reduce the background from the bait protein during mass spectrometry analysis.

Mass Spectrometry-Based Identification and Characterization of Cross-linked Peptides

Mass spectrometry (MS) is the core analytical technique for identifying the cross-linked peptides and pinpointing the sites of interaction. pnas.orgnih.gov The general workflow involves the enzymatic digestion of the purified cross-linked protein complexes, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. nih.govacs.org

The identification of cross-linked peptides from the complex MS data is a significant bioinformatic challenge. nih.govresearchgate.net Specialized software is required to search the MS/MS spectra against protein sequence databases to identify the pair of peptides that are covalently linked. nih.govnih.gov

Several factors contribute to the successful identification of cross-linked peptides:

High-Resolution Mass Spectrometry: Modern mass spectrometers provide high mass accuracy and resolution, which is essential for distinguishing between the complex isotopic patterns of cross-linked peptides. nih.govnih.gov

Fragmentation Techniques: Different fragmentation methods, such as collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), and electron transfer dissociation (ETD), can provide complementary information for sequencing the cross-linked peptides. acs.orgbiorxiv.org

Isotopically Labeled Cross-linkers: The use of isotopically labeled cross-linkers can aid in the identification of cross-linked peptides by creating characteristic isotopic signatures in the mass spectra. nih.govbiorxiv.org

Bioinformatic Pipelines for Interaction Network Analysis and Data Interpretation

The output of an XL-MS experiment is a list of identified cross-linked residue pairs, which represent spatial proximities within or between proteins. pnas.org Bioinformatic pipelines are essential for interpreting this data and constructing protein interaction networks. meegle.comresearchgate.net

These pipelines typically involve several steps:

Database Searching: Software such as xQuest, pLink, and MeroX are used to search the MS/MS data and identify the cross-linked peptides. nih.govacs.org

False Discovery Rate (FDR) Estimation: It is crucial to estimate the FDR to ensure the reliability of the identified cross-links. acs.org

Network Visualization: Tools like Cytoscape are widely used to visualize the identified protein-protein interactions as networks, where proteins are nodes and the cross-links are edges. ebi.ac.uk

Structural Mapping: The identified cross-links can be mapped onto existing protein structures (from the Protein Data Bank) or structural models (e.g., from AlphaFold2) to validate the interactions and provide structural insights. pnas.orgnih.govoup.com

Functional Annotation and Enrichment Analysis: The identified interaction networks can be analyzed to identify enriched biological pathways, cellular components, or molecular functions, providing insights into the biological context of the interactions. ebi.ac.uk

The development of integrated software suites like CLMSVault provides a user-friendly platform for the analysis, visualization, and comparison of XL-MS datasets. nih.gov

Future Perspectives and Emerging Directions in Photo Lysine Derivative 1 Research

Rational Design of Second-Generation Photo-lysine (B560627) Derivatives with Enhanced Properties

The future of photo-crosslinking technology hinges on the rational design of new probes with superior characteristics. The development of second-generation photo-lysine derivatives is focused on enhancing properties such as crosslinking efficiency, target specificity, and analytical utility. A primary strategy involves creating bifunctional molecules that combine the photo-reactive diazirine with a second functional group, such as a terminal alkyne or azide (B81097) for "click chemistry." rsc.org

This bifunctional design offers significant advantages for downstream applications. For instance, the alkyne handle allows for the easy attachment of reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification, after the crosslinking event has occurred. rsc.orgacs.org Compounds like PrDiAzK and dzANA exemplify this approach, integrating a diazirine for photo-crosslinking and an alkyne for bio-orthogonal tagging within a single lysine-based scaffold. rsc.orgacs.orgnih.gov

Further design innovations focus on optimizing the geometry of the crosslinker. By modulating the length and position of the linker arm that connects the diazirine to the lysine (B10760008) backbone, researchers can influence the crosslinking radius. nih.gov For example, a derivative known as Nε-[((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl)oxy)carbonyl]-L-lysine was engineered for "wide-range" photo-crosslinking, enabling the capture of interactions with residues up to 15 Å away. rsc.org Conversely, other designs place the diazirine closer to the protein backbone to probe for more intimate interactions. nih.gov These molecular engineering efforts are critical for creating a versatile toolkit of photo-lysine probes tailored for specific biological questions.

| Property Enhancement | Design Strategy | Example Compound(s) | Key Advantage |

| Downstream Analysis | Incorporation of a bio-orthogonal handle (e.g., alkyne) | PrDiAzK, dzANA, AmAzZLys | Enables post-crosslinking tagging with reporters (biotin, fluorophores). rsc.orgnih.gov |

| Crosslinking Range | Altering linker length and geometry | Nε-[((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl)oxy)carbonyl]-L-lysine | Provides varied spatial resolution to map different types of interfaces. rsc.org |

| Cleavability | Introduction of a chemically cleavable bond (e.g., selenium-carbon) | DiZASeC | Allows for the release of captured proteins from the probe for easier analysis. nih.gov |

Expansion of Photo-lysine Derivative 1 Applications to other Biomolecular Interactions

Initial applications of photo-lysine derivatives have prominently focused on deciphering protein-protein interactions (PPIs) mediated by post-translational modifications (PTMs), particularly the "readers" and "erasers" of histone lysine modifications. medchemexpress.comresearchgate.net However, the versatility of this technology enables its expansion to a much broader range of biological interactions.

Future applications will increasingly target other classes of protein modifications and their associated signaling networks. For instance, the methodology has been successfully adapted to identify interactors of ubiquitin-like proteins (UBLs) such as SUMO and ISG15, providing a blueprint for exploring other PTM-driven complexes. nih.gov

Beyond PTMs, photo-lysine probes are being applied to the global mapping of cellular interactomes. By incorporating a photo-lysine derivative site-specifically into a protein of interest, researchers can identify its direct and transient binding partners within the complex environment of a living cell. nih.gov This is invaluable for mapping complex signaling pathways and understanding the function of uncharacterized proteins. Furthermore, there is significant potential in the field of pharmacology to use photo-lysine derivatives to identify the off-target interactions of drug candidates, which is a crucial step in predicting potential side effects and understanding a drug's full mechanism of action. nih.gov The technology can also be applied to study interactions with other classes of biomolecules, including nucleic acids, lipids, and small-molecule metabolites. researchgate.net

Development of Advanced Imaging Modalities Coupled with this compound Labeling

The coupling of photo-lysine labeling with advanced imaging techniques represents a powerful frontier for visualizing molecular events in real time and within their native cellular context. The development of bifunctional photo-lysine derivatives containing handles for click chemistry is a key enabler of this synergy. rsc.orgacs.org These handles allow for the attachment of sophisticated imaging agents after the crosslinking event.

A major emerging area is the integration with multimodal imaging platforms, such as combined Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI). nih.gov Researchers are developing nanoparticles that serve as carriers for both PET radionuclides (e.g., 64Cu) and MRI contrast agents (e.g., iron oxide). By functionalizing the surface of these nanoparticles with a photo-lysine derivative, it becomes possible to first covalently link the nanoparticle to a specific cellular target via photo-crosslinking and then visualize its location and concentration using the high sensitivity of PET and the high spatial resolution of MRI. nih.gov

Other advanced optical techniques also stand to benefit. Super-resolution microscopy, for example, can provide nanoscale visualization of protein complexes. By tagging a photo-lysine-labeled protein with a suitable fluorophore, its precise subcellular localization and association with other structures can be mapped with unprecedented detail. Another promising modality is Photoacoustic Imaging (PAI), which combines high optical contrast with the deep tissue penetration of ultrasound, offering a powerful method for in vivo imaging that could be harnessed by photo-lysine-tagged probes. researchgate.net

| Imaging Modality | Principle | Potential Synergy with Photo-lysine 1 |

| PET/MRI | Combines the high sensitivity of PET with the high anatomical resolution of MRI. nih.gov | Photo-lysine derivatives can target dual-modality nanoparticles to specific proteins for in vivo imaging. |

| Super-Resolution Microscopy | Optical imaging that bypasses the diffraction limit of light to achieve nanoscale resolution. | Enables precise visualization of the subcellular location of proteins captured by photo-lysine crosslinking. |

| Photoacoustic Imaging (PAI) | Uses laser-induced ultrasound waves to generate images with high optical contrast and deep penetration. researchgate.net | Photo-lysine probes attached to PAI contrast agents could enable deep-tissue in vivo tracking of specific proteins. |

| Fluorescence Resonance Energy Transfer (FRET) | Measures proximity between two fluorophores (donor and acceptor). iaanalysis.com | Can be combined with photo-crosslinking to stabilize transient interactions for more robust FRET measurements. |

Contributions of this compound to Structural Biology of Transient Complexes

A fundamental challenge in structural biology is the characterization of biomolecular complexes that are weak or transient, as these often dissociate during purification or are not stable enough for techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM). ethz.chnih.gov Photo-lysine derivatives make a pivotal contribution by covalently stabilizing these fleeting interactions, rendering them amenable to structural analysis. acs.orgresearchgate.net

By converting a transient, non-covalent interaction into a stable, covalent bond, photo-crosslinking allows for the capture of "conformational snapshots" of proteins as they engage with binding partners. acs.orgnih.gov These stabilized complexes can then be purified under stringent conditions that would normally disrupt the interaction, removing non-specific contaminants and isolating the specific partners. nih.gov

The resulting crosslinked products are powerful tools for mass spectrometry (MS). Analysis by MS can identify not only the interacting proteins but also the specific peptide fragments involved in the crosslink, thereby mapping the interaction interface at amino acid resolution. nih.gov This information provides critical distance constraints that can be used to build and validate computational models of the protein complex, offering invaluable insights into the structure and topology of transient assemblies that were previously intractable. ethz.ch

Potential for High-Throughput Screening Platforms in Chemical Biology

High-throughput screening (HTS) is essential for the discovery of new chemical probes and drug candidates. This compound offers a unique opportunity to develop novel HTS platforms for identifying modulators of challenging targets, such as transient protein-protein interactions. The combination of photo-crosslinking with proximity-based reporter technologies like Fluorescence Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) is particularly promising. nih.govfrontiersin.org

A hypothetical HTS assay could be designed as follows:

Two interacting proteins of interest are engineered. One protein incorporates this compound at the interaction interface, while its binding partner is fused to a BRET or FRET reporter (e.g., a luciferase or a fluorescent protein). nih.gov

The proteins are combined in a multi-well plate format in the presence of a library of small-molecule compounds.

The plate is briefly irradiated with UV light to initiate photo-crosslinking, which covalently traps the interacting protein pairs.

The FRET or BRET signal is measured. This signal is dependent on the proximity of the two proteins.

In this setup, compounds that inhibit the protein-protein interaction would prevent the proteins from coming into close enough proximity, resulting in a loss of the FRET/BRET signal. The photo-crosslinking step would serve to stabilize weak or transient interactions, potentially increasing the robustness and signal window of the assay compared to standard FRET/BRET approaches. nih.gov Such platforms would enable the screening of large compound libraries to discover inhibitors for protein interaction targets that have been historically considered "undruggable." researchgate.net

Q & A

Q. What criteria should guide the selection of prior studies for comparative analysis with this compound?

- Methodological Answer :

- Prioritize studies with transparent methodologies (e.g., full experimental protocols, raw data availability) and peer-reviewed validation .

- Exclude publications lacking essential details (e.g., incomplete spectral assignments, undefined biological models) to minimize bias .

- Use citation tracking tools to identify foundational papers and recent advances, ensuring temporal and contextual relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.